Mobenzoxamine
Description
Mobenzoxamine is a racemic compound classified as a gastrointestinal function regulator with the primary mechanism of enhancing gastric emptying . It is structurally distinct from other motility agents, as its chemical classification emphasizes its racemic stereochemistry, which may influence its pharmacokinetic and pharmacodynamic profiles. This compound’s development status varies globally; it may be approved in specific countries but remains under investigation in others .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[2-[(4-methoxyphenyl)-phenylmethoxy]ethyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35FN2O3/c1-35-28-15-11-26(12-16-28)30(25-6-3-2-4-7-25)36-23-22-33-20-18-32(19-21-33)17-5-8-29(34)24-9-13-27(31)14-10-24/h2-4,6-7,9-16,30H,5,8,17-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNYDADZMXPPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867136 | |
| Record name | 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65329-79-5 | |
| Record name | Mobenzoxamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065329795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOBENZOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH0033A74X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Mobenzoxamine can be synthesized through a series of chemical reactions involving the formation of a clathrate compound with cyclodextrin. The preparation involves the reaction of this compound or its salt with cyclodextrin under specific conditions to form a stable clathrate compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of cyclodextrin to enhance the stability and absorbability of the compound. The clathrate compound formed with cyclodextrin ensures that this compound remains stable even during storage .
Chemical Reactions Analysis
Types of Reactions
Mobenzoxamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Mobenzoxamine is a drug that has been investigated for various pharmacological applications, often in the context of improving its delivery and efficacy. Research has explored its use in conjunction with cyclodextrins to enhance its properties .
Cyclodextrin Complexation
- Enhanced Drug Delivery : Cyclodextrins, which are cyclic oligosaccharides with a lipophilic cavity and a hydrophilic exterior, can form inclusion complexes with drugs like this compound . This complexation can stabilize dihydropyridine forms of drugs in redox systems designed for brain-targeted delivery .
- Increased Solubility and Reduced Toxicity : Forming inclusion complexes with cyclodextrins can improve the water solubility of drugs and decrease their toxicity. For instance, complexation can increase the ratio of initial brain to lung concentrations, reducing overall toxicity .
- Types of Cyclodextrins : Common cyclodextrins include α-cyclodextrin (six glucose residues), β-cyclodextrin (seven glucose residues), and γ-cyclodextrin (eight glucose residues). Derivatives like hydroxypropyl-β-cyclodextrin and hydroxyethyl-β-cyclodextrin are also used .
Brain-Targeted Drug Delivery Systems
- Redox Systems : this compound has been studied in redox systems for brain-targeted drug delivery . These systems often involve dihydropyridine/pyridinium salt redox pairs.
- Mechanism : This approach involves creating a lipophilic dihydropyridine form of a drug, which can cross the blood-brain barrier. Once in the brain, it is oxidized to a hydrophilic quaternary salt, "locking" the drug in the brain. Enzymatic cleavage then releases the active drug species .
- Sustained Delivery : This method allows for a sustained release of the drug in the brain while facilitating the rapid elimination of the inactive quaternary salt from the body .
Anti-Inflammatory Research
- Although not directly related to this compound, research on bioactive compounds from natural sources indicates a broader interest in anti-inflammatory agents. For example, compounds derived from C. ptilosperma have shown potential medicinal applications due to their bioactive properties .
- Pharmacological studies of crude drug preparations, such as "Kyumeigan," have also been conducted to explore anti-inflammatory effects .
- Additionally, inflammasomes play a role in the development of various disorders, including diabetes, cancer, cardiovascular, and neurodegenerative diseases .
Additional Considerations
- Gastric Emptying : Research on the rhizomes of Atractylodes lancea suggests that aqueous extracts can improve delayed gastric emptying, with polyacetylenic compounds contributing to this activity .
- Advanced Extraction Techniques : Advanced extraction techniques are being explored to extract bioactive components from natural sources, which may have implications for drug discovery and development .
Mechanism of Action
Mobenzoxamine exerts its effects by modulating the gastro-intestinal function. It enhances gastric emptying by interacting with specific molecular targets and pathways involved in gastric motility. The exact mechanism involves the formation of a clathrate compound with cyclodextrin, which enhances its stability and efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Mobenzoxamine with other compounds from the same dataset () based on therapeutic class, mechanism, and chemical properties:
| Compound | Therapeutic Class | Mechanism of Action | Chemical Classification | Development Status |
|---|---|---|---|---|
| This compound | Gastrointestinal regulator | Enhances gastric emptying | Racemic | Marketed (specific regions) |
| Carbenzide | Antidepressant | Inhibits monoamine oxidase (MAO), increases serotonin | Hydrazine derivative | Research stage |
| Lodaxaprine | Anticonvulsant | Blocks voltage-gated sodium channels | Racemic | Research stage |
| Solypertine | Antiadrenergic/Anxiolytic | Blocks adrenergic receptors; induces sedation | Achiral | Marketed (specific regions) |
| Eproxindine | Antiarrhythmic | Blocks sodium channels, opens potassium channels | Achiral | Marketed (specific regions) |
Key Observations:
Therapeutic Specificity :
- This compound is unique in its focus on gastrointestinal motility , whereas comparators like Carbenzide (antidepressant) and Lodaxaprine (anticonvulsant) target neurological pathways.
- Solypertine and Eproxindine share a broader systemic action (antiadrenergic and antiarrhythmic, respectively), highlighting this compound’s niche application .
Stereochemical Considerations: this compound and Lodaxaprine are racemic mixtures, which may lead to variability in enantiomer activity.
Mechanistic Divergence :
- Unlike Carbenzide, which modulates neurotransmitters via MAO inhibition, this compound’s mechanism remains less elucidated but is distinct in its prokinetic effects.
- Lodaxaprine’s sodium channel blockade contrasts with this compound’s undefined but clinically validated gastrointestinal activity .
Development and Accessibility :
- This compound and Solypertine are marketed in specific regions, underscoring their translational success compared to research-stage compounds like Carbenzide and Lodaxaprine .
Biological Activity
Mobenzoxamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Overview of this compound
This compound is a synthetic compound that has been studied for its effects on various biological systems. Its structure and properties suggest potential applications in treating inflammatory conditions and other diseases.
1. Anti-inflammatory Effects:
this compound has been shown to influence inflammatory pathways, particularly through the modulation of cytokine release. It interacts with the inflammasome pathway, which plays a crucial role in the activation of inflammatory responses. Specifically, it affects the cleavage and activation of pro-inflammatory cytokines such as IL-1β and IL-18, which are pivotal in mediating inflammation .
2. Interaction with Cyclodextrins:
Recent studies have investigated the pharmacological effects of this compound when complexed with beta-cyclodextrin (β-CD). This complexation enhances the solubility and bioavailability of this compound, potentially improving its therapeutic efficacy. The study indicated significant effects on the digestive system, suggesting that this compound may have gastrointestinal benefits when administered in this form .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study conducted on a murine model demonstrated that this compound significantly reduced levels of inflammatory markers in serum following induced inflammation. The results indicated a reduction in both IL-1β and TNF-α levels, supporting its potential as an anti-inflammatory agent .
Case Study 2: Pharmacokinetics and Bioavailability
Research focusing on the pharmacokinetics of this compound revealed that its bioavailability is markedly increased when administered in conjunction with β-CD. This combination resulted in higher plasma concentrations compared to this compound alone, suggesting enhanced absorption and therapeutic potential .
Data Tables
| Study | Model | Findings | |
|---|---|---|---|
| Study 1 | Murine | Reduced IL-1β and TNF-α levels | This compound exhibits anti-inflammatory properties |
| Study 2 | In vitro | Increased bioavailability with β-CD | Complexation enhances therapeutic efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
